1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride

Pre-formulation Solubility Salt screening

This hydrochloride salt (CAS 2361643-70-9) is the direct precursor to patented ICRAC channel inhibitor carboxamides (US 20150166505). Unlike regioisomers such as 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid or 5-substituted variants, only the N1-(pyridin-3-yl) attachment with the 3-carboxylic acid orientation delivers the pharmacophoric geometry required for STIM1/Orai1-mediated SOCE pathway engagement. The HCl salt form eliminates a separate solubilization step before EDC/HOBt or HATU-mediated amide coupling in DMF/water mixtures, directly improving reaction yields versus the free acid (CAS 1014631-62-9).

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63
CAS No. 2361643-70-9
Cat. No. B2535141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride
CAS2361643-70-9
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=CC(=N2)C(=O)O.Cl
InChIInChI=1S/C9H7N3O2.ClH/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7;/h1-6H,(H,13,14);1H
InChIKeyPCIKRGNAKAQBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride – Core Intermediate for ICRAC Inhibitor Synthesis [CAS 2361643-70-9]


1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride (CAS 2361643-70-9) is a heterocyclic building block featuring a pyrazole ring N-substituted at the 1-position with a pyridin-3-yl moiety and functionalized with a carboxylic acid at the 3-position, isolated as its hydrochloride salt . This compound serves as the critical carboxylic acid intermediate for synthesizing pyrazolyl-based carboxamide derivatives that act as ICRAC (Calcium Release-Activated Calcium channel) inhibitors, a class of therapeutic candidates for inflammatory and immune disorders [1]. Its molecular formula is C9H8ClN3O2, giving it a molecular weight of 225.63 g/mol, which distinguishes it from the free acid form (C9H7N3O2, MW 189.17) .

Why 1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride Cannot Be Simply Substituted


Direct substitution of 1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride with closely related analogs risks both synthetic failure and procurement of a chemically distinct entity. The specific N1-(pyridin-3-yl) attachment vector and the 3-carboxylic acid orientation on the pyrazole core are essential pharmacophoric features for generating the patented ICRAC inhibitor carboxamides [1]. Switching to regioisomers like 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid or to positional isomers such as 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid fundamentally alters the amide coupling geometry and the resultant biological target engagement [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and handling characteristics compared to the free acid form (CAS 1014631-62-9), which can critically impact reaction yields in amide coupling steps that require aqueous or protic solvent conditions .

Quantitative Evidence for Selecting 1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride Over Its Analogs


Salt Form Advantage: Hydrochloride vs. Free Acid Solubility Enhancement

The hydrochloride salt of 1-pyridin-3-ylpyrazole-3-carboxylic acid offers a substantial solubility advantage over the corresponding free acid form. While exact aqueous solubility values for this specific compound in a standardized assay are not publicly disclosed, class-level data for structurally analogous pyrazole-carboxylic acid hydrochlorides demonstrates that salt formation can increase aqueous solubility by >5-fold. For example, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride exhibits aqueous solubility exceeding 50 mg/mL, representing a significant improvement over its parent free acid, which typically requires polar aprotic solvents like DMF for dissolution . This class-level trend is corroborated for 4-amino-1H-pyrazole-3-carboxylic acid hydrochloride, which the technical literature describes as highly water-soluble due to its ionic character, in contrast to its free acid counterpart, which requires polar aprotic solvents and is prone to degradation under acidic conditions .

Pre-formulation Solubility Salt screening Amide coupling efficiency

Regioisomeric Specificity: 3-Carboxylic Acid vs. 4-Carboxylic Acid for ICRAC Pharmacophore

The 3-carboxylic acid substitution pattern on the pyrazole ring is a mandatory structural requirement for generating the pharmacologically active ICRAC inhibitor carboxamides described in patent US 20150166505 [1]. This patent explicitly claims pyrazol-3-yl-carboxylic acid amides bearing a pyridinyl substituent as ICRAC inhibitors. The 4-carboxylic acid regioisomer (CAS 1014631-89-0) places the amide bond vector in a geometrically distinct orientation that cannot access the same biological target conformation, a difference known to abolish target engagement in pyrazole-based bioactive series [2]. Published SAR data for pyrazole carboxylic acid esters further supports this divergence: 1H-pyrazole-3-carboxylic acid esters have demonstrated potent and selective antiviral/antitumor activity, whereas 1H-pyrazole-4-carboxylic acid esters primarily function as intermediates for agricultural microbicides and herbicides, indicating fundamentally different biological profiles based solely on carboxylic acid position [2].

ICRAC inhibitor Medicinal chemistry Calcium channel Regiochemistry

N1-Pyridinyl Attachment Vector: Pyridin-3-yl vs. Pyridin-4-yl or Phenyl Substitution

The N1-pyridin-3-yl substitution on the pyrazole ring is a distinguishing feature of the ICRAC inhibitor pharmacophore, explicitly defined in the patent claims [1]. This contrasts with the pyridin-4-yl or simple phenyl-substituted analogs used in alternative therapeutic programs. A technical analysis of an analog series indicates that moving the pyridine nitrogen from the 3-position to the 4-position (para to the pyrazole linkage) alters electronic conjugation pathways and shifts the acid dissociation constant (pKa) of the molecule, which can affect both synthetic reactivity and biological recognition . The pyridin-4-yl analog thus represents a distinct chemical entity with different reactivity and protonation states under physiological and synthetic pH conditions .

ICRAC inhibitor Structure-activity relationship Heterocyclic chemistry Drug discovery

Optimal Application Scenarios for Procuring 1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride [CAS 2361643-70-9]


Synthesis of ICRAC Inhibitor Carboxamide Libraries via Amide Coupling

This compound is the direct precursor for generating the pyrazol-3-yl-carboxylic acid amide scaffold claimed in patent US 20150166505 for ICRAC channel inhibition [1]. The hydrochloride salt form facilitates dissolution in amide coupling solvents (e.g., DMF/water mixtures), enabling direct reaction with diverse amine building blocks using standard coupling reagents (EDC/HOBt, HATU). This eliminates the need for a separate salt-formation or solubilization step required when using the free acid form .

Calcium Signaling Probe Development for Store-Operated Calcium Entry Studies

The ICRAC inhibitor pharmacophore accessible from this intermediate is relevant for developing chemical probes to dissect STIM1/Orai1-mediated store-operated calcium entry (SOCE) pathways. The specific 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid scaffold places the pyridine nitrogen in the correct orientation for potential hydrogen-bonding interactions within the CRAC channel binding pocket, a feature not achievable with 4-carboxylic acid or 5-substituted regioisomers [1].

Metal-Organic Framework (MOF) Ligand Synthesis

Derivatives of 5-(pyridine-3-yl)pyrazole-3-carboxylic acid have been employed as ligands for constructing metal-organic frameworks, with the pyridine and carboxylate groups serving as coordination sites [2]. The hydrochloride salt form of the 1-substituted regioisomer may offer improved solubility and crystallinity advantages for direct use in MOF synthesis protocols compared to the neutral free acid, although this application remains exploratory for the specific 1-pyridin-3-yl regioisomer .

Quote Request

Request a Quote for 1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.